molecular formula C24H24N2O5 B11993730 Butyl 4-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate

Butyl 4-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate

Cat. No.: B11993730
M. Wt: 420.5 g/mol
InChI Key: MYLYGUHQHVWJTI-UHFFFAOYSA-N
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Description

Butyl 4-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, an allyl group, and a benzoate ester. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate typically involves multiple steps. One common method involves the alkylation of 1-allyl-4-hydroxyquinolin-2-ones with appropriate reagents under specific conditions. For instance, the alkylation can be carried out using 1-aryloxy-4-chlorobut-2-ynes in acetone with potassium carbonate (K2CO3) or under phase-transfer catalysis using t-butyl-ammonium bromide (TBAB) as a catalyst in NaOH/chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Butyl 4-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 4-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The quinoline core can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The allyl group and benzoate ester can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzoate ester enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

butyl 4-[(4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carbonyl)amino]benzoate

InChI

InChI=1S/C24H24N2O5/c1-3-5-15-31-24(30)16-10-12-17(13-11-16)25-22(28)20-21(27)18-8-6-7-9-19(18)26(14-4-2)23(20)29/h4,6-13,27H,2-3,5,14-15H2,1H3,(H,25,28)

InChI Key

MYLYGUHQHVWJTI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O

Origin of Product

United States

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